5-Chloro-2-(isoxazol-5-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7(8(12)5-6)9-3-4-11-13-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAUHUZBNWNKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304592 | |
| Record name | 5-Chloro-2-(5-isoxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107825-97-8 | |
| Record name | 5-Chloro-2-(5-isoxazolyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107825-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(5-isoxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Molecular Modeling
Conformational Analysis and Energy Minimization Studies
Conformational analysis is a pivotal aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. For a molecule like 5-Chloro-2-(isoxazol-5-yl)phenol, which possesses a degree of rotational freedom around the single bond connecting the phenol (B47542) and isoxazole (B147169) rings, multiple conformers can exist. The goal of conformational analysis is to identify the most stable conformer(s), which correspond to the lowest energy states.
Energy minimization studies are employed to find the geometry of the molecule that corresponds to a minimum on the potential energy surface. This is achieved through various algorithms, such as steepest descent and conjugate gradient methods, which iteratively adjust the atomic coordinates to reduce the net forces on the atoms until a stable conformation is reached. For this compound, these studies would reveal the preferred orientation of the isoxazole ring relative to the chlorophenol moiety, which is crucial for understanding its interactions with biological targets or its crystal packing. The planarity or torsion angle between the two ring systems would be a key parameter determined from such studies.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity of the ligand within the active site of the target.
In the context of isoxazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets. For instance, various isoxazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) to evaluate their potential as anti-inflammatory agents. These simulations help in elucidating key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For this compound, docking studies could be performed against a range of therapeutically relevant proteins to hypothesize its mechanism of action and guide the design of more potent analogs. The presence of the chloro, hydroxyl, and isoxazole functionalities suggests the potential for a variety of interactions that can be explored through docking.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for their bioactivity.
2D-QSAR is a widely used approach that correlates the biological activity of compounds with their two-dimensional structural descriptors. These descriptors can include constitutional, topological, and electronic parameters. Methodologies like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build the QSAR models. For a series of isoxazole derivatives, a 2D-QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities and then calculating a range of 2D descriptors. The resulting model would be statistically validated to ensure its predictive power.
The ultimate goal of a QSAR study is to correlate the structural features of the molecules with their biological activities. For isoxazole-containing compounds, QSAR models have been developed for various activities, including anti-inflammatory, anticancer, and antimicrobial effects. These studies have highlighted the importance of specific substituents and their positions on the isoxazole and phenyl rings for modulating the biological response. For this compound, a QSAR study, as part of a larger series of analogs, could reveal the quantitative contribution of the chloro and hydroxyl groups to its activity, providing a rational basis for further structural modifications to enhance its desired biological effect.
Computational Molecular Descriptors
Computational molecular descriptors are numerical values that characterize the chemical information of a molecule. These descriptors are fundamental to QSAR and other chemoinformatics studies. Key descriptors for this compound would include:
Topological Polar Surface Area (TPSA): This descriptor is related to the polar surface area of a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bonding Parameters: These include the number of hydrogen bond donors and acceptors in a molecule. These are critical for understanding molecular recognition and binding to biological targets.
Rotatable Bonds: The number of rotatable bonds is an indicator of the conformational flexibility of a molecule.
Below is a table of calculated molecular descriptors for this compound.
| Descriptor | Value |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.61 g/mol |
| TPSA | 51.1 Ų |
| LogP | 2.58 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
These values are computationally generated and may vary slightly depending on the algorithm used.
Electronic Structure Calculations and Reactivity Prediction
Electronic structure calculations, based on the principles of quantum mechanics, provide detailed information about the distribution of electrons in a molecule and are used to predict its reactivity. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. For this compound, these calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule.
Biological Activity and Mechanistic Investigations
Anticancer Activity Research
Cell Cycle Arrest Studies
The phenol-isoxazole scaffold is a key feature in derivatives investigated for their potential to inhibit cancer cell growth. Mechanistic studies have shown that these compounds can influence the cell cycle, a fundamental process for cell duplication and division. Research on specific 4-phenoxy-phenyl isoxazole (B147169) derivatives, such as compounds labeled 6g and 6l, has demonstrated their ability to arrest the cell cycle at the G0/G1 phase in MDA-MB-231 human breast cancer cells. nih.gov
A flow cytometric analysis was performed to observe the progression of the cell cycle in cells treated with these compounds. The results indicated that compound 6g caused a significant increase in the percentage of cells in the G0/G1 phase, rising from 55.32% in control cells to 79.97% in treated cells. nih.gov This accumulation in the G0/G1 phase was accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases. nih.gov This ability to halt the cell cycle represents a significant avenue for cancer therapeutic strategies. nih.gov These studies suggest that the mechanism of action involves decreasing malonyl-CoA levels, which leads to the observed cell cycle arrest and the induction of apoptosis. nih.gov
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | 55.32 | 30.93 | 13.76 |
| Compound 6g | 79.97 | 10.08 | 9.96 |
Inhibition of Specific Molecular Targets (e.g., COX-1, COX-2, EPAC)
The isoxazole ring is a core component of various compounds designed to inhibit specific molecular targets, playing a crucial role in the treatment of inflammation and other diseases.
Cyclooxygenase (COX-1 and COX-2) Inhibition : The isoxazole nucleus is integral to the structure of certain anti-inflammatory drugs, including the selective COX-2 inhibitor Valdecoxib. acs.org The development of dual inhibitors that target both COX and 5-lipoxygenase (5-LOX) pathways is seen as a strategy to create safer anti-inflammatory drugs. utmb.edu Research into novel isoxazole-4-carboxamide derivatives has included molecular docking studies to assess their binding affinities with COX-1 and COX-2 receptors, indicating their potential as anti-nociceptive agents. espublisher.com
Exchange Proteins Directly Activated by cAMP (EPAC) Inhibition : The isoxazole scaffold has been identified as a foundation for developing potent antagonists for Exchange Proteins Directly Activated by cAMP (EPAC). acs.orgnih.gov A series of novel 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide antagonists have been synthesized and evaluated for their ability to inhibit EPAC1 and EPAC2. acs.orgnih.gov Structure-activity relationship (SAR) studies on these compounds revealed that modifications to the isoxazole ring were well-tolerated and led to the identification of several potent EPAC antagonists with low micromolar inhibitory activities. acs.orgrsc.org
Anti-inflammatory and Analgesic Properties (General Isoxazole Derivatives)
The isoxazole moiety is a well-established pharmacophore in compounds exhibiting significant anti-inflammatory and analgesic activities. acs.orgresearchgate.net Numerous studies have demonstrated the potential of isoxazole derivatives in modulating inflammatory responses. For instance, indolyl-isoxazolidines have been identified as potent anti-inflammatory and analgesic agents. researchgate.netnih.gov One selected compound from this class, 9a, was shown to significantly inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells and demonstrated analgesic effects in vivo comparable to indomethacin. researchgate.netnih.gov
Other series of isoxazole derivatives have shown anti-inflammatory potency greater than reference drugs like Celecoxib and Diclofenac in carrageenan-induced paw edema models. nih.gov The versatility of the isoxazole ring allows for structural modifications that lead to a broad spectrum of biological activities, making it an attractive candidate in the discovery of new anti-inflammatory and analgesic drugs. nih.govrsc.org
Other Investigated Biological Activities of Isoxazole Derivatives
The therapeutic potential of isoxazole derivatives extends beyond anti-inflammatory and anticancer applications. The unique chemical properties of the isoxazole ring have made it a valuable scaffold in the development of agents targeting a wide array of diseases. acs.orgnih.gov
Anti-Alzheimer's Activity : Isoxazole derivatives have been investigated for their potential in treating Alzheimer's disease. espublisher.com
Antioxidant Activity : Certain derivatives have been noted for their antioxidant properties. rsc.org
Antidiabetic Activity : The isoxazole nucleus is present in compounds explored for their antidiabetic effects. rsc.org
Anti-HIV Activity : The pharmacological profile of isoxazoles includes potential anti-HIV activity. espublisher.com
Antithrombotic Activity : In vivo studies have shown that some isoxazole derivatives possess potent antithrombotic activity, with one compound providing 90% protection. researchgate.net
Immunomodulatory Activity : Isoxazole derivatives have been reviewed as regulators of immune functions, with some compounds showing immunosuppressive properties. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Understanding the structure-activity relationship (SAR) is critical for optimizing the therapeutic potential of isoxazole derivatives. Studies have focused on how specific chemical modifications to the isoxazole scaffold influence biological activity.
The presence and position of a phenolic hydroxyl group can significantly impact the biological activity of isoxazole derivatives. SAR studies have revealed that hydroxyl groups on an aromatic ring can enhance the antifungal activity of certain derivatives. For example, in a series of 4,5-diarylisoxazoles, the removal of a 3-hydroxyl group from one of the aryl rings was found to decrease the compound's antimitotic activity. This suggests that the hydroxyl group may act as a crucial hydrogen bond donor, facilitating interaction with biological targets.
The substitution of a chlorine atom on the aromatic rings of isoxazole derivatives has been shown to be a key determinant of their biological efficacy. The presence of electron-withdrawing groups, such as chlorine, is considered significant for enhancing anticancer activity. rsc.org
| Biological Activity | Effect of Chlorine Substitution | Reference |
|---|---|---|
| Anticancer | Electron-withdrawing groups like -Cl are significant for activity. | rsc.org |
| Antibacterial | Chlorine groups at the C-3 phenyl ring enhance activity. | acs.org |
| Enzyme Inhibition | Chlorine or dichlorine substitutions showed the greatest inhibitory activity against certain enzymes. | |
| Analgesic & Antimicrobial | A para-chloroaryl group was important for a high order of activity. |
Studies have shown that a p-chloroaryl group at the 5-position of the isoxazole ring is an important feature for high levels of analgesic and antimicrobial activity. Furthermore, SAR analyses indicate that halogen substitutions, including chlorine, on phenyl substituents can significantly enhance the inhibitory activity of compounds against enzymes like α-amylase. The position of the chlorine atom is also critical; for instance, ortho-substitutions on a phenyl ring have been linked to potent cytotoxic effects. rsc.org These findings underscore the importance of halogenation in the design of potent isoxazole-based therapeutic agents.
Role of the Isoxazole Heterocycle and its Substituents
The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. This versatility stems from its rigid structure, which can favorably position other functional groups for interaction with biological targets, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.
The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on both the isoxazole ring and any appended aromatic systems. rsc.org Structure-activity relationship (SAR) studies on various classes of isoxazole-containing compounds have demonstrated that modifications to these substituents can significantly modulate pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. rsc.org
While specific SAR studies on 5-Chloro-2-(isoxazol-5-yl)phenol are not extensively available in the public domain, data from related isoxazole-phenol derivatives can provide valuable insights. For example, in a study of isoxazole derivatives as potential tyrosinase inhibitors and antioxidants, the position and nature of substituents on the phenyl ring attached to the isoxazole had a marked impact on their biological activity. nih.gov
To illustrate the impact of substitution on biological activity, the following table presents hypothetical data based on general principles observed in SAR studies of isoxazole derivatives.
| Compound | R1 (on Phenyl Ring) | R2 (on Isoxazole Ring) | Biological Activity (IC50, µM) |
|---|---|---|---|
| Analog 1 | 4-OH | -CH3 | 5.2 |
| Analog 2 | 4-OCH3 | -CH3 | 10.8 |
| Analog 3 | 4-Cl | -CH3 | 2.5 |
| Analog 4 | 4-NO2 | -CH3 | 1.8 |
| Analog 5 | 4-OH | -CF3 | 3.1 |
This table is a representative example to illustrate structure-activity relationships and does not represent actual data for this compound.
Electronic Effects of Heteroatoms and Substituents on Activity
The biological activity of this compound is intrinsically linked to the electronic properties of its constituent atoms and functional groups. The isoxazole ring itself, with its nitrogen and oxygen heteroatoms, creates a unique electronic environment. The nitrogen atom acts as an electron-withdrawing group, while the oxygen atom can donate electron density through resonance. This interplay of electronic effects influences the aromaticity and reactivity of the ring. researchgate.net
The substituents on the phenolic ring also play a crucial role in modulating the electronic character of the entire molecule. In this compound, the hydroxyl (-OH) group is an activating, electron-donating group, which can increase the electron density of the phenyl ring through resonance. Conversely, the chloro (-Cl) group is a deactivating, electron-withdrawing group due to its electronegativity, yet it can also donate electron density to a limited extent through resonance. The interplay of these electronic effects can influence the acidity of the phenolic proton and the molecule's ability to participate in hydrogen bonding and other interactions with biological targets. nih.govnih.gov
Computational studies on substituted phenols have shown a correlation between electronic parameters, such as the Hammett sigma (σ) constant, and their biological activities. nih.govnih.gov Generally, electron-withdrawing substituents increase the acidity of the phenol (B47542), which can be critical for its interaction with certain biological targets. In contrast, electron-donating groups can enhance activities where electron density is important for the mechanism of action, such as antioxidant effects. torvergata.it
The combination of the electron-rich phenol ring and the electron-deficient character of the isoxazole ring in this compound results in a molecule with a complex electronic profile. This electronic distribution is fundamental to its potential biological activities, as it governs the strength and nature of its interactions with enzymes and receptors.
Applications in Specialized Fields
Pharmaceutical Development as a Synthetic Building Block
The compound 5-Chloro-2-(isoxazol-5-yl)phenol is a significant intermediate in the realm of pharmaceutical development. Its structure serves as a versatile scaffold for the synthesis of more complex molecules with desired biological activities. The isoxazole (B147169) ring, being a five-membered aromatic heterocycle containing nitrogen and oxygen, imparts rigidity and specific electronic characteristics to the molecule. This, combined with the reactive nature of the phenolic hydroxyl group and the chloro-substituent, allows for diverse chemical modifications.
Precursor to Biologically Active Molecules Targeting Neurological Disorders and Cancer
Research has identified this compound as a crucial starting material for the synthesis of compounds aimed at treating neurological disorders and various forms of cancer. The biological action of derivatives synthesized from this precursor is often linked to their ability to interact with specific biological targets, such as enzymes and cellular receptors, thereby modulating their function. For instance, isoxazole-containing compounds have been investigated for their neuroprotective effects, which are relevant to the development of therapies for neurodegenerative diseases. nih.gov In oncology, derivatives of this phenol-isoxazole scaffold are explored for their potential to inhibit cancer cell growth. The isoxazole moiety can participate in hydrogen bonding and π-π stacking interactions, which are critical for the binding of a drug molecule to its biological macromolecular target.
Design of Novel Drug Candidates
The design of novel drug candidates frequently employs molecular hybridization, a strategy that combines different pharmacophores to create new molecules with enhanced or novel activities. The isoxazole ring is a well-established pharmacophore in medicinal chemistry, present in several marketed drugs. The phenol (B47542) and chloro groups on the this compound scaffold provide convenient points for chemical modification, allowing chemists to systematically alter the structure to optimize its pharmacokinetic and pharmacodynamic properties. This process is integral to the discovery of new therapeutic agents. By modifying the scaffold, researchers can develop a library of related compounds for screening against various diseases, leading to the identification of promising new drug candidates.
Agrochemical Formulations
The application of this compound extends into the field of agrochemicals, where it serves as an intermediate in the creation of crop protection agents. The inherent biological activity of the isoxazole ring system is a key factor in this utility.
Role in Pest Control Agents (e.g., Fungicides)
The phenol-isoxazole structure is utilized in the development of fungicides. While specific details on the direct use of this compound as a fungicide are not extensively documented in the provided search results, the isoxazole moiety is a known component in various agrochemical formulations with fungicidal properties. The development of such agents is critical for protecting crops from fungal pathogens, which can cause significant economic losses in agriculture. The structural features of this compound make it a suitable precursor for creating more complex molecules with potent fungicidal activity.
Materials Science Research
In the field of materials science, the exploration of novel functional materials is a constant endeavor. The unique properties of the phenol-isoxazole scaffold have led to its investigation for the development of advanced materials.
Exploration of Functional Materials Based on Phenol-Isoxazole Scaffolds
The compound this compound is considered a precursor for creating thermally stable polymers. This stability is achieved through the cross-linking of the phenolic part of the molecule. Furthermore, the π-conjugated system inherent in the molecule's structure makes it a candidate for the development of fluorescent probes.
Research into broader phenol-isoxazole scaffolds has revealed their potential in the creation of liquid-crystalline materials. Isoxazole cores are known to possess strong dipole moments and polarizabilities, which are properties that can encourage the formation of stable liquid crystal phases, such as nematic and smectic phases. These characteristics are essential for applications in displays and other electro-optic devices. The ability to synthesize and modify such scaffolds opens up avenues for creating new materials with tailored properties for a range of technological applications.
Early Discovery Research and Compound Library Development
In the realm of early-stage pharmaceutical and agrochemical research, the identification of novel molecular scaffolds is a critical starting point for the development of new active compounds. This compound serves as a significant building block in this process. Its unique structure, which combines a halogenated phenolic ring with a heterocyclic isoxazole moiety, presents multiple reaction sites for chemical modification, making it an attractive scaffold for constructing compound libraries. Companies in the life science sector supply this chemical specifically to early discovery researchers, highlighting its role as a foundational element in creating collections of unique molecules for screening purposes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The utility of this and structurally related scaffolds lies in their adaptability for generating a diverse set of derivatives. Researchers can systematically alter the molecule at various positions to explore the structure-activity relationship (SAR), which is fundamental to medicinal chemistry. The isoxazole ring can engage in hydrogen bonding and π-π stacking interactions, which are vital for binding to biological targets like enzymes and receptors.
Application as a Versatile Synthetic Intermediate
The 5-chloroisoxazole functional group is a versatile starting point for the synthesis of more complex molecules. mdpi.com Research has demonstrated that 5-chloroisoxazoles can be used to prepare a variety of other chemical entities, including amides, esters, and thioesters. mdpi.com For instance, a general procedure involves reacting a 5-chloroisoxazole with a nucleophile, such as an amine, to create novel carboxamides. mdpi.com This synthetic flexibility allows for the creation of a library of compounds from a single, readily available intermediate. The development of such libraries is a cornerstone of high-throughput screening campaigns aimed at identifying hit compounds for new drug discovery programs.
Role in Structure-Activity Relationship (SAR) Studies
The development of compound libraries based on a common scaffold is essential for conducting SAR studies. These studies help researchers understand how specific structural modifications to a parent molecule influence its biological activity. The isoxazole-phenol framework is a recurring motif in such research.
For example, a study focused on developing novel inhibitors for acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism and a target in cancer therapy, utilized a 4-phenoxy-phenyl isoxazole scaffold. nih.gov Although not starting directly from this compound, this research exemplifies the strategy of building a library around the isoxazole core to optimize biological activity. A series of derivatives were synthesized and tested, revealing that specific substitutions led to highly potent compounds. nih.gov The compound designated '6g', featuring a cyclopropylmethoxy substitution, demonstrated an IC₅₀ value of 99.8 nM against the human ACC1 enzyme, which was more potent than the control compound. nih.gov Another derivative, '6l', showed strong cytotoxicity against several cancer cell lines. nih.gov These findings underscore how a library of related compounds can be used to identify candidates with desirable potency and selectivity. nih.gov
| Compound ID | Key Structural Moiety (Substitution) | hACC1 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) (MDA-MB-231 Cell Line) |
|---|---|---|---|
| 6g | Cyclopropylmethoxy | 99.8 | N/A |
| 6l | N-propyl-N-phenylurea | >1000 | 0.21 |
| CP-640186 (Control) | Reference Compound | 108.9 | N/A |
Similarly, research into novel inhibitors for cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs, led to the synthesis of a library of 4,5-diphenyl-4-isoxazolines. acs.org By introducing different substituents onto one of the phenyl rings, researchers were able to modulate the compounds' potency and selectivity for COX-2 over the related COX-1 enzyme. acs.org This work resulted in the identification of compound '13j' (2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline), which was found to be a potent and highly selective COX-2 inhibitor. acs.org A molecular docking study suggested that specific substituents were crucial for achieving this selective inhibition. acs.org
| Compound ID | Key Substituent (para-position) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| 13a | Hydrogen (H) | 1.7 | 0.32 |
| 13b | Fluorine (F) | 1.5 | 0.25 |
| 13j | Methylsulfonyl (MeSO₂) | 258 | 0.004 |
| 13k | Fluorine (F) on 4-phenyl ring | >100 | 0.0316 |
The consistent use of isoxazole and chlorophenol-related structures in patents and scientific literature for developing compounds with potential therapeutic applications, such as antiviral or anticancer agents, further confirms the importance of these scaffolds in early discovery research. google.commdpi.comgoogle.com The generation of libraries based on these core structures is a proven strategy for exploring chemical space and identifying lead compounds for further development. nih.govacs.org
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The synthesis of 5-Chloro-2-(isoxazol-5-yl)phenol and its derivatives has traditionally involved methods like cycloaddition reactions. Future research should prioritize the development of "green" synthetic routes that improve sustainability and atom economy. primescholars.comchembam.com This involves minimizing waste and maximizing the incorporation of starting materials into the final product. primescholars.comrsc.org
Key considerations for sustainable synthesis include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the desired product. primescholars.com
E-Factor: Aiming for a low environmental factor, which is the ratio of the mass of waste to the mass of the product. chembam.com
Catalysis: Utilizing catalytic amounts of substances that are not incorporated into the final product to improve reaction efficiency. primescholars.com
For instance, early syntheses of isoxazole (B147169) derivatives often relied on cycloaddition reactions between nitrile oxides and alkynes. More recent advancements have incorporated microwave-assisted techniques to enhance regioselectivity. Future work could explore one-pot microwave-assisted coupling reactions, which have proven effective for similar scaffolds under catalyst and solvent-free conditions, offering high yields and reduced environmental impact. nih.gov
Comprehensive In Vivo Pharmacological Evaluation and Efficacy Studies
While in vitro studies have shown promise, comprehensive in vivo pharmacological evaluations are crucial to determine the efficacy and therapeutic potential of this compound and its analogs. Research indicates the compound and its derivatives exhibit significant antibacterial and anticancer activities.
Table 1: In Vitro Activity of this compound and Related Compounds
| Activity | Target | Compound | Measurement | Value | Source |
| Antibacterial | Staphylococcus aureus | This compound | MIC | 8 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | This compound | IC50 | 12 µM | |
| Anticancer | A549 (Lung Cancer) | This compound | IC50 | 15 µM | |
| Anticancer | SNB-19 | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | PGI | 65.12 | mdpi.com |
| Anticancer | NCI-H460 | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | PGI | 55.61 | mdpi.com |
| Anticancer | SNB-75 | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | PGI | 54.68 | mdpi.com |
| ACC Inhibitory | hACC1 | Compound 6g (isoxazole derivative) | IC50 | 99.8 nM | nih.gov |
| Antiproliferative | A549 (Lung Cancer) | Compound 6l (isoxazole derivative) | IC50 | 0.22 µM | nih.govtandfonline.com |
| Antiproliferative | HepG2 (Liver Cancer) | Compound 6l (isoxazole derivative) | IC50 | 0.26 µM | nih.govtandfonline.com |
| Antiproliferative | MDA-MB-231 (Breast Cancer) | Compound 6l (isoxazole derivative) | IC50 | 0.21 µM | nih.govtandfonline.com |
Further in vivo studies are necessary to validate these findings in animal models, which would be a critical step toward potential clinical applications.
Advanced Mechanistic Studies at the Molecular and Cellular Levels
Understanding the precise molecular and cellular mechanisms of action is fundamental to the development of this compound as a therapeutic agent. The biological activity is attributed to its ability to interact with specific molecular targets like enzymes and receptors. The isoxazole ring is crucial for these interactions, participating in hydrogen bonding and π-π stacking.
For its anticancer properties, in vitro studies suggest that the compound induces apoptosis and cell cycle arrest in cancer cell lines. Mechanistic studies on related isoxazole derivatives have shown they can decrease malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis. nih.govtandfonline.com Advanced studies could employ techniques like molecular docking to elucidate binding interactions with specific protein targets. mdpi.com
Exploration of New Biological Targets and Therapeutic Areas
The isoxazole scaffold is present in a variety of compounds with diverse pharmacological effects, suggesting that this compound could have applications beyond its current known activities. nih.gov Isoxazole derivatives have been investigated for a wide range of therapeutic uses, including as immunosuppressive, anti-inflammatory, and immunostimulatory agents. nih.gov
Potential new therapeutic areas for exploration include:
Neurological Disorders: The compound has been identified as an intermediate in the synthesis of pharmaceuticals for neurological conditions.
Viral Infections: Related isoxazole nucleosides have demonstrated activity against viruses like Herpes Simplex Virus. nih.govnih.gov
Metabolic Diseases: Isoxazole derivatives have been developed as inhibitors of enzymes like acetyl-CoA carboxylase (ACC), which is implicated in fatty acid metabolism and cancer. nih.gov
Inflammatory Diseases: Some isoxazoles act as cyclooxygenase 2 (COX-2) inhibitors, indicating potential as anti-inflammatory agents. nih.gov
Structural Modifications for Optimized Efficacy, Selectivity, and Drug-Likeness
Modifying the structure of this compound can lead to analogs with improved efficacy, selectivity, and drug-like properties. The presence of the isoxazole ring allows for various substitution reactions to alter its biological activity.
Strategies for structural modification could include:
Substitution on the Phenolic Ring: Altering the position or nature of the halogen substituent can impact toxicity and activity. pjoes.com
Modification of the Isoxazole Ring: Introducing different functional groups to the isoxazole moiety can fine-tune its interaction with biological targets.
Esterification: Creating ester derivatives of the phenolic hydroxyl group can produce prodrugs with altered pharmacokinetic profiles. nih.gov
For example, the synthesis of various 5-chloroisoxazoles serves as a starting point for creating a diverse library of amides, anhydrides, and esters with potentially novel biological activities. mdpi.com
Assessment of Environmental Fate and Ecotoxicity Profiles
A thorough assessment of the environmental fate and ecotoxicity of this compound is essential, particularly if it is considered for large-scale production or use in agrochemicals. Halogenated phenols can be persistent in the environment and may have endocrine-disrupting effects.
While no specific ecotoxicity data is currently available for this compound, its lower degree of halogenation compared to a compound like triclosan (B1682465) might suggest reduced persistence, though this is speculative. Studies on related chlorinated compounds like chlorothalonil (B1668833) indicate that photolysis can be a major degradation pathway. researchgate.net Future research should investigate the compound's stability under various environmental conditions, its potential for bioaccumulation, and its toxicity to aquatic life. merckmillipore.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Chloro-2-(isoxazol-5-yl)phenol, and how can structural purity be validated?
- Methodology : Utilize nucleophilic aromatic substitution or coupling reactions between 5-chloro-2-hydroxybenzaldehyde derivatives and pre-functionalized isoxazole precursors. For example, demonstrates a coupling strategy using 2-amino-5-chlorophenol with a quinazoline derivative under mild acidic conditions. Characterization should include multinuclear NMR (¹H/¹³C) to confirm regiochemistry, IR spectroscopy for functional group validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–50°C. Monitor degradation via HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards. highlights similar protocols for chlorinated phenolic compounds, where indirect photolysis mechanisms were identified as key degradation pathways in aqueous media .
Q. What spectroscopic techniques are critical for distinguishing structural isomers of this compound?
- Methodology : Use NOESY NMR to differentiate positional isomers (e.g., isoxazole substitution patterns). Coupling constants in ¹H NMR can resolve ortho/meta/para arrangements, while ¹³C NMR chemical shifts help confirm electronic environments. emphasizes NMR as a primary tool for resolving structural ambiguities in heterocyclic systems .
Advanced Research Questions
Q. How do computational methods like DFT improve the understanding of electronic interactions in this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. validates the integration of exact-exchange terms in DFT for thermochemical accuracy, which can predict reactivity toward electrophiles or nucleophiles . Pair computational data with experimental UV-Vis spectra to correlate absorption bands with electronic transitions .
Q. What strategies resolve contradictions in bioactivity data caused by impurities or degradation products?
- Methodology : Implement orthogonal analytical workflows:
- Step 1 : Purify batches via preparative HPLC and re-test bioactivity.
- Step 2 : Use LC-MS to identify low-abundance impurities (e.g., dechlorinated byproducts or oxidized isoxazole rings).
- Step 3 : Cross-validate with in silico toxicity prediction tools (e.g., Molecular Operating Environment, MOE) to assess impurity contributions. highlights MOE’s utility in molecular modeling for structure-activity relationships .
Q. How does the compound’s photochemical fate in environmental matrices influence ecotoxicity assessments?
- Methodology : Simulate natural sunlight exposure in aqueous systems using a solar simulator (λ > 290 nm). Quantify photoproducts via GC-MS and assess their toxicity using Daphnia magna or algal growth inhibition assays. found that indirect photolysis (via hydroxyl radicals) dominates degradation for chlorinated phenols, generating quinone-like intermediates with higher ecotoxicity .
Q. What in vitro assays are suitable for probing its interaction with biological targets (e.g., enzymes or transporters)?
- Methodology : Employ competitive binding assays (e.g., radioligand displacement for monoamine transporters) or fluorescence-based enzymatic inhibition studies. details protocols for evaluating tropane derivatives with isoxazole motifs, where nanomolar binding affinities were measured using tritiated ligands . Pair assays with molecular docking to identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
